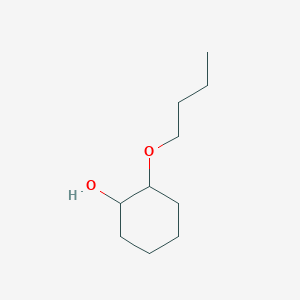

2-Butoxy-cyclohexanol

Description

Contextualization within Organic Chemistry and Synthesis Research

Substituted cyclohexanols represent a cornerstone class of compounds in organic chemistry, serving as versatile building blocks and model systems for investigating fundamental chemical principles. Their rigid, well-defined chair conformations allow for precise studies of stereochemistry and reaction mechanisms. Within this family, 2-Butoxy-cyclohexanol, which features both a hydroxyl and a butoxy group on adjacent carbons, is an exemplar of a 1,2-disubstituted cyclohexane (B81311).

The academic interest in such molecules is driven by their utility in developing and understanding complex organic transformations. They are frequently employed as substrates in the synthesis of more complex molecules, including natural products and pharmacologically active agents. pacific.edulookchem.com The Williamson ether synthesis, a foundational reaction for forming ether linkages, is a key method for preparing such alkoxy derivatives, highlighting the compound's position within classic and contemporary synthetic strategies. masterorganicchemistry.comwikipedia.orgnumberanalytics.com The study of 2-substituted cyclohexanols, therefore, provides critical insights into reaction selectivity, the influence of neighboring group participation, and the development of stereocontrolled synthetic methodologies. tandfonline.compacific.edu

Overview of Scholarly Investigations on Substituted Cyclohexanols

While dedicated research on this compound is not extensively documented in peer-reviewed literature, a wealth of information exists for the broader class of 2-substituted cyclohexanols. These studies provide a robust framework for predicting the chemical behavior and synthetic utility of the target compound. Scholarly investigations have primarily focused on their synthesis, stereochemical properties, and reactivity.

Key research areas for substituted cyclohexanols include:

Stereoselective Synthesis: A major focus of research is the controlled synthesis of specific stereoisomers (diastereomers and enantiomers). Common methods include the stereoselective reduction of the corresponding 2-substituted cyclohexanones, which often yields predictable mixtures of cis and trans diastereomers. tandfonline.com Another prevalent strategy is the nucleophilic ring-opening of cyclohexene (B86901) oxide, where the choice of nucleophile and reaction conditions dictates the stereochemical outcome of the resulting 1,2-disubstituted product. utep.eduorgsyn.org

Reaction Mechanism Studies: The fixed spatial relationship between the substituents in 2-substituted cyclohexanols makes them ideal for studying how functional groups influence reactivity at adjacent centers. For instance, acylation reactions of trans-2-substituted cyclohexanols have been used to probe the effects of the C-2 substituent on diastereoselectivity. pacific.edu

Physicochemical and Spectroscopic Analysis: The conformational preferences (i.e., the proportion of axial vs. equatorial substituents) of 2-substituted cyclohexanols are a subject of intense study, often involving NMR spectroscopy and theoretical calculations to understand the non-covalent interactions that determine the most stable conformation. acs.org

Application as Synthetic Intermediates: These compounds are valuable precursors in multi-step syntheses. For example, 2-alkoxycyclohexanols are recognized as key intermediates in catalytic hydrodeoxygenation processes, a reaction relevant to biomass conversion. Their stereochemistry is often critical for applications in medicinal chemistry, where specific isomers may exhibit desired biological activity while others are inactive or undesired. nih.gov

The table below summarizes the research focus for several representative 2-substituted cyclohexanols.

| Compound Name | Research Focus | Key Findings |

| 2-Methylcyclohexanol | Stereoselective Reduction | Reduction of 2-methylcyclohexanone (B44802) with various reagents yields different ratios of cis and trans isomers, providing insight into steric approach control. tandfonline.com |

| trans-2-Phenylcyclohexanol | Kinetic Resolution & Asymmetric Synthesis | Can be resolved into its constituent enantiomers through lipase-catalyzed reactions; serves as a chiral auxiliary. orgsyn.org |

| 2-Methoxycyclohexanol | Reaction Intermediates in Catalysis | Studied as an intermediate in the hydrodeoxygenation of lignin-derived platform chemicals to produce cyclohexane. |

| 2-Chlorocyclohexanol | Precursor for Epoxidation | Readily converted to cyclohexene oxide upon treatment with a base, demonstrating a classic intramolecular substitution reaction. orgsyn.org |

Aims and Scope of the Academic Research Review on this compound

Given the limited direct published research on this compound, the primary aim of this review is to synthesize the extensive knowledge available on analogous 2-alkoxycyclohexanols and 2-substituted cyclohexanols to establish a scientifically grounded profile of the target compound. This review seeks to predict its likely synthetic pathways, chemical properties, and potential areas of academic and industrial interest.

The scope of this article is strictly confined to the chemical aspects of this compound. It will explore:

Potential Synthetic Routes: Based on established methodologies for related compounds.

Expected Chemical Properties: Including stereochemical considerations and reactivity patterns based on its functional groups.

Role as a Model Compound: For research in reaction mechanisms, stereoselectivity, and physical organic chemistry.

This review will extrapolate from documented findings on similar structures to provide a comprehensive academic overview, thereby highlighting this compound as a compound with potential for future scholarly investigation.

Potential Synthetic Methodologies

The synthesis of this compound can be approached through several established routes used for analogous 2-alkoxycyclohexanols. The choice of method would influence the stereochemical outcome, yield, and scalability of the process.

| Synthetic Route | Description | Precedent Reference(s) |

| Route 1: Ring-Opening of Cyclohexene Oxide | This is a highly convergent approach where cyclohexene oxide is treated with a butoxide salt (e.g., sodium butoxide or potassium butoxide). The reaction proceeds via an SN2 mechanism, resulting in anti-addition and yielding predominantly the trans-2-Butoxy-cyclohexanol isomer. | utep.edu |

| Route 2: Williamson Ether Synthesis | This classic method would involve the reaction of a 2-halocyclohexanol (e.g., 2-chlorocyclohexanol) with sodium butoxide. Alternatively, the hydroxyl group of cyclohexan-1,2-diol could be selectively protected, followed by butylation of the remaining hydroxyl group. This route offers versatility but may involve more steps. | wikipedia.orgorgsyn.org |

| Route 3: Catalytic Alkoxylation of Cyclohexene | A more direct method involves the tungstic acid-catalyzed hydroxylation of cyclohexene in the presence of butanol. This reaction proceeds with hydrogen peroxide as the oxidant and has been shown to produce 2-alkoxycyclohexanols. researchgate.netresearchgate.net |

Anticipated Physicochemical Properties

While experimental data for this compound is scarce, its properties can be estimated by comparing them to those of well-characterized related compounds. The introduction of the butoxy group is expected to increase the molecular weight and boiling point compared to cyclohexanol (B46403) and 2-methoxycyclohexanol, while decreasing its solubility in water.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Cyclohexanol | C₆H₁₂O | 100.16 | 161.8 |

| 2-Methoxycyclohexanol | C₇H₁₄O₂ | 130.19 | ~195 |

| This compound (Predicted) | C₁₀H₂₀O₂ | 172.26 | > 200 |

Data for Cyclohexanol and 2-Methoxycyclohexanol sourced from literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-butoxycyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h9-11H,2-8H2,1H3 |

InChI Key |

VOSLOTNIIUSTIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1CCCCC1O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Butoxy Cyclohexanol

Oxidative and Reductive Transformations of the Cyclohexanol (B46403) Moiety

The hydroxyl group of the cyclohexanol portion of 2-butoxy-cyclohexanol is susceptible to oxidation and reduction. Oxidation typically converts the secondary alcohol to a ketone, cyclohexanone (B45756). quora.comlibretexts.org Conversely, reduction of the corresponding ketone would yield the alcohol. These transformations are fundamental in organic synthesis and can be influenced by a variety of reagents and reaction conditions.

Recent advancements have explored the generation of alkoxy radicals from alcohols, which are highly reactive intermediates capable of undergoing diverse reactions. acs.orgacs.orgnih.gov These methods, often employing photoredox or transition metal catalysis, can lead to C-H functionalization or C-C bond cleavage. acs.orgrsc.org For instance, alkoxy radicals generated from cycloalkanols can undergo β-scission, a process that involves the cleavage of a carbon-carbon bond to form a more stable radical. nih.gov The regioselectivity of this cleavage is often predictable, favoring the formation of the most stabilized radical. nih.gov

Stereochemical Consequences in Redox Reactions

The stereochemistry of the cyclohexane (B81311) ring plays a crucial role in the redox reactions of this compound. The cyclohexane ring exists in chair conformations where substituents can occupy either axial or equatorial positions. mvpsvktcollege.ac.in The relative stability of these conformations and the accessibility of the hydroxyl group are influenced by the position of the butoxy group.

In oxidation reactions, the approach of the oxidizing agent to the hydroxyl group can be sterically hindered by the butoxy group, potentially influencing the reaction rate. The stereochemical outcome of the reduction of the corresponding 2-butoxy-cyclohexanone is also significant. The delivery of a hydride reagent can occur from either the axial or equatorial face of the carbonyl group, leading to the formation of cis or trans isomers of this compound. The preferred pathway is often dictated by steric hindrance, with the hydride typically attacking from the less hindered face. For substituted cyclohexanones, this generally results in the formation of the thermodynamically more stable equatorial alcohol.

The stereochemistry of disubstituted cyclohexanes, such as this compound, is complex, with the potential for both cis and trans isomers, which can exist as enantiomers. mvpsvktcollege.ac.in The interconversion between chair conformations (ring flipping) can interchange axial and equatorial positions, further complicating the stereochemical landscape. mvpsvktcollege.ac.in

Derivatization Strategies and Functional Group Interconversions of this compound

The hydroxyl and ether functionalities of this compound allow for a range of derivatization reactions, enabling the synthesis of various analogs with tailored properties.

Esterification and Etherification Studies

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. atamankimya.com A common method for preparing esters is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under mild conditions. rsc.org The reaction proceeds through a highly activated acyl-pyridinium intermediate. rsc.org For instance, the esterification of ethylene (B1197577) glycol monobutyl ether (a related compound) with acetic acid can be achieved using a solid acid catalyst. google.com

Etherification of the hydroxyl group can also be accomplished. The Williamson ether synthesis is a classical method for forming ethers, though it is more effective when the nucleophilic alkoxide attacks a primary or methyl halide. vaia.com Other methods for etherification include reacting the alcohol with a suitable alkylating agent under basic conditions.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Acetic Acid, Solid Acid Catalyst | 2-Butoxyethyl acetate | google.com |

| Esterification | Carboxylic Acid, DCC, DMAP | Ester | rsc.org |

| Etherification | Alkyl Halide, Base | Ether | vaia.com |

Reactions Involving the Butoxy Side Chain

The butoxy side chain is generally less reactive than the hydroxyl group. However, under certain conditions, the ether bond can be cleaved. In biological systems, for example, the degradation of 2-butoxyethanol (B58217) can proceed via oxidation of the hydroxyl group to 2-butoxyacetic acid, followed by cleavage of the ether bond to yield n-butanol and glyoxylate. nih.gov Another metabolic pathway involves the dealkylation by cytochrome P450 enzymes, forming butyraldehyde (B50154) and ethylene glycol. nih.gov

Rearrangement Reactions and Isomerization Pathways of Substituted Cyclohexanols

Substituted cyclohexanols can undergo various rearrangement and isomerization reactions, often catalyzed by acids or bases. These transformations can lead to changes in the carbon skeleton or the relative positions of the substituents.

Acid-Catalyzed and Base-Catalyzed Transformations

Acid-catalyzed reactions of cyclohexanols can involve dehydration to form alkenes or rearrangement of the carbon skeleton. In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). The subsequent loss of water generates a carbocation intermediate. This carbocation can then undergo rearrangement, typically a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation before elimination of a proton to give the alkene. chemistrysteps.com For example, acid-catalyzed reactions of some substituted cyclohexanols can lead to ring-contraction or expansion. researchgate.net

Base-catalyzed reactions are also known for substituted cyclohexanols, particularly those with acyl groups. researchgate.net These reactions can involve ring cleavage or other transformations. While specific studies on the acid- or base-catalyzed rearrangements of this compound are not extensively detailed in the provided results, the general principles of substituted cyclohexanol chemistry suggest that such transformations are plausible.

Mechanistic Investigations through Kinetic and Thermodynamic Studies

The elucidation of reaction mechanisms for a molecule such as this compound relies heavily on kinetic and thermodynamic studies. While specific, comprehensive datasets for this compound are not extensively available in public literature, a mechanistic understanding can be constructed by examining studies on its constituent functional groups—the secondary alcohol on a cyclohexane ring and the butyl ether linkage. The reactivity of this compound can be inferred from investigations into cyclohexanol and alkoxy radicals.

Kinetic Studies on the Cyclohexanol Moiety

The hydroxyl group on the cyclohexane ring is a primary site for chemical transformation, particularly in oxidation reactions and reactions with radicals.

The gas-phase reaction of cyclohexanol with the hydroxyl radical (•OH) has been studied, providing insights into its atmospheric degradation and reactivity. The rate coefficient for this reaction was determined using a relative rate technique. dtic.milresearchgate.net The reaction proceeds via hydrogen abstraction from different sites on the cyclohexanol ring, leading to various products. dtic.mil

Kinetic data for the reaction of hydroxyl radicals with cyclohexanol are presented below.

| Reference Compound | Rate Constant (kCOL) (x 10-12 cm3 molecule-1 s-1) | Final Rate Constant (kCOL) (x 10-12 cm3 molecule-1 s-1) |

|---|---|---|

| Tridecane | 18.2 ± 0.8 | 19.0 ± 4.8 |

| Decane | 20.5 ± 0.8 | |

| Pentanal | 15.7 ± 0.3 |

These studies indicate that the reaction is relatively fast, with an atmospheric lifetime for cyclohexanol calculated to be around 15 hours, assuming an average hydroxyl radical concentration. dtic.milresearchgate.net The products observed, such as cyclohexanone and various hydroxycyclohexanones, suggest that hydrogen abstraction can occur at the carbon bearing the hydroxyl group as well as at other positions on the ring. dtic.mil

Further kinetic studies on the oxidation of cyclohexanol, for instance by chloramine-T catalyzed by Ru(III), show a first-order dependence on the oxidant, the substrate, and the acid concentration. asianpubs.org Such studies provide valuable information on the reaction order and the species involved in the rate-determining step. The thermodynamic activation parameters for the oxidation of cyclohexanol have been calculated from these kinetic studies.

| Thermodynamic Parameter | Value for Cyclohexanol Oxidation |

|---|---|

| Activation Energy (Ea) | 16.42 kcal mol-1 |

| Entropy of Activation (ΔS‡) | 17.34 e.u. |

| Gibbs Free Energy of Activation (ΔG‡) | 11.70 kcal mol-1 |

Mechanisms of Ether Cleavage

The butoxy group of this compound introduces the possibility of ether cleavage reactions, which typically occur under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.orglibretexts.org

SN2 Mechanism: For ethers with primary alkyl groups, the reaction is likely to follow an SN2 pathway. The first step is the protonation of the ether oxygen by a strong acid (like HI or HBr) to form a good leaving group (an alcohol). A nucleophile, such as the iodide or bromide ion, then attacks the less sterically hindered carbon atom, displacing the alcohol. masterorganicchemistry.comlibretexts.org

SN1 Mechanism: If one of the alkyl groups attached to the ether oxygen can form a stable carbocation (e.g., a tertiary or benzylic group), the cleavage will likely proceed through an SN1 mechanism. After protonation of the ether oxygen, the stable carbocation is formed and is subsequently attacked by the nucleophile. wikipedia.orglibretexts.org

For this compound, the butyl group is primary, and the cyclohexyl group is secondary. Therefore, under acidic conditions, an SN2 attack by a halide ion would likely occur at the primary carbon of the butyl group, leading to the formation of cyclohexanol and a butyl halide.

Alkoxy Radical Transformations

Alkoxy radicals are key intermediates in many chemical and biological processes. rsc.org The formation of an alkoxy radical from the hydroxyl group of this compound can lead to subsequent reactions like β-scission (cleavage of a C-C bond beta to the oxygen radical) or hydrogen atom transfer (HAT). rsc.orgnih.gov In the case of the 2-Butoxy-cyclohexoxy radical, β-scission could lead to ring-opening, a known reaction pathway for cyclohexoxy radicals. rsc.org The competition between ring-opening and reaction with molecular oxygen to form a ketone is a key aspect of the chemistry of cyclohexoxy radicals. asianpubs.org

Advanced Spectroscopic and Chromatographic Methodologies in 2 Butoxy Cyclohexanol Research

Application of Nuclear Magnetic Resonance (NMR) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the conformational analysis of cyclic compounds like 2-Butoxy-cyclohexanol. auremn.org.brgmu.edu The relative orientation of substituents on the cyclohexane (B81311) ring, whether axial or equatorial, profoundly influences the chemical shifts and coupling constants of the ring protons. gmu.edu In substituted cyclohexanols, the equilibrium between different chair conformations can be quantitatively assessed by analyzing these NMR parameters. gmu.edunih.gov For instance, the study of related alkoxycyclohexanols has shown that the proportion of diaxial and diequatorial conformers is sensitive to factors like intramolecular hydrogen bonding and steric effects. nih.govscielo.br

Advanced NMR Techniques in Stereochemical Assignments (e.g., NOESY, COSY, ROESY)

To unravel the complex stereochemistry of this compound, one-dimensional NMR methods are often supplemented with advanced two-dimensional (2D) techniques. longdom.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds. longdom.org In this compound, COSY spectra would reveal the connectivity between protons on the cyclohexane ring, aiding in the assignment of their relative positions. longdom.orgacdlabs.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are crucial for determining spatial proximity between nuclei, irrespective of through-bond connectivity. longdom.orgacdlabs.comnanalysis.com An observed Nuclear Overhauser Effect (NOE) between two protons indicates they are close in space (typically < 5 Å). acdlabs.comnanalysis.comhuji.ac.il This information is invaluable for establishing the relative stereochemistry of the butoxy and hydroxyl groups, for example, by observing correlations between the protons of the butoxy group and specific protons on the cyclohexane ring. nanalysis.com The combination of COSY and NOESY/ROESY data allows for a comprehensive elucidation of both the connectivity and the three-dimensional arrangement of the molecule. longdom.orguci.edu

| NMR Technique | Information Provided | Application to this compound |

| COSY | Through-bond proton-proton couplings longdom.org | Mapping the proton network of the cyclohexane ring. |

| NOESY/ROESY | Through-space proton-proton proximities acdlabs.comnanalysis.com | Determining the relative stereochemistry of the butoxy and hydroxyl groups. |

| HMQC/HSQC | One-bond proton-carbon correlations ipb.pt | Assigning proton resonances to their directly attached carbon atoms. |

| HMBC | Long-range (2-3 bond) proton-carbon correlations ipb.pt | Establishing connectivity between different functional groups. |

Vibrational Spectroscopy for Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides deep insights into the intermolecular forces at play in systems containing this compound, particularly hydrogen bonding. nih.govnsf.gov These interactions significantly influence the physical and chemical properties of the compound.

Infrared and Raman Spectroscopy in Hydrogen Bonding Characterization

Hydrogen bonding is a key interaction in this compound, involving the hydroxyl group as a hydrogen bond donor and the ether oxygen of the butoxy group or the hydroxyl oxygen of another molecule as an acceptor. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The O-H stretching vibration in the IR spectrum is highly sensitive to its hydrogen-bonding environment. nih.govnih.gov A free, non-hydrogen-bonded O-H group exhibits a sharp absorption band at a higher frequency. In contrast, the formation of intramolecular or intermolecular hydrogen bonds leads to a broadening and a shift of this band to a lower frequency. researchgate.netnih.gov The magnitude of this shift can be correlated with the strength of the hydrogen bond. nih.govd-nb.info Studies on similar alkoxycyclohexanols have utilized IR spectroscopy to confirm the presence of both intramolecular hydrogen bonds, which stabilize the diaxial conformation, and intermolecular hydrogen bonds, which become more prevalent at higher concentrations. nih.gov

Raman Spectroscopy: While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. mdpi.com For O-H stretching vibrations involved in moderate to strong hydrogen bonds, the Raman band intensity can decrease significantly. mdpi.com This provides complementary information to IR spectroscopy for characterizing the hydrogen-bonding network in liquid this compound. nih.govmdpi.com Far-infrared spectroscopy can also be employed to probe the low-frequency vibrational modes associated with the collective motions of hydrogen-bonded structures. rsc.org

| Spectroscopic Feature | Interpretation in the Context of this compound |

| Broad IR band in the 3200-3600 cm⁻¹ region | Indicates the presence of intermolecular and/or intramolecular hydrogen-bonded O-H groups. researchgate.net |

| Sharp IR band around 3600-3700 cm⁻¹ | Suggests the existence of free, non-hydrogen-bonded O-H groups, likely in dilute, non-polar solvents. nih.gov |

| Shift in C-O stretching frequency | Can provide information on the conformational state and hydrogen bonding of the ether and alcohol functionalities. rsc.org |

Chiroptical Spectroscopic Methods for Stereoisomer Characterization

For a chiral molecule like this compound, which can exist as different stereoisomers, chiroptical spectroscopic methods are indispensable for determining their absolute configuration. pg.edu.pl

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) in Configuration Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential interaction of left and right circularly polarized light with a chiral molecule. pg.edu.pl

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. pg.edu.pl Enantiomers of this compound would produce CD spectra that are mirror images of each other, exhibiting positive or negative Cotton effects. pg.edu.pl While the hydroxyl and alkoxy groups themselves are not strong chromophores in the accessible UV-Vis range, derivatization of the hydroxyl group with a suitable chromophoric reagent can be used to induce a measurable CD spectrum, allowing for the application of empirical rules like the exciton (B1674681) chirality method for configuration assignment. wiley.comdntb.gov.ua

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. pg.edu.pl The resulting ORD curve, known as a Cotton effect curve, is also characteristic of the stereochemistry of the molecule and is complementary to the CD spectrum. pg.edu.pl The combination of experimental CD and ORD data with quantum chemical calculations can provide a reliable assignment of the absolute configuration of the stereoisomers of this compound. researchgate.net

Hyphenated Chromatographic Techniques for Complex Reaction Mixture Analysis

The synthesis or subsequent reactions of this compound can often result in complex mixtures containing starting materials, products, byproducts, and various stereoisomers. umass.eduumass.edu Hyphenated chromatographic techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of such mixtures. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring

The synthesis of this compound, for instance, through the etherification of cyclohexanol (B46403), necessitates precise monitoring to optimize reaction conditions and maximize product yield. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for this purpose, offering real-time or quasi-real-time analysis of the reaction mixture. chromservis.eu

Gas Chromatography-Mass Spectrometry (GC-MS)

In a typical GC-MS analysis for monitoring a reaction, small aliquots of the reaction mixture are withdrawn at specific time intervals. Due to the presence of a polar hydroxyl group, this compound and the starting material, cyclohexanol, may require a derivatization step to increase their volatility and thermal stability for optimal gas chromatographic separation. researchgate.net Trimethylsilylation is a common derivatization technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This allows for the unambiguous identification of reactants, intermediates, the final product (this compound), and any potential byproducts. iarc.fr By quantifying the peak areas corresponding to the starting materials and the product over time, researchers can track the reaction's progress, determine the rate of conversion, and identify the optimal time to quench the reaction for maximum yield. chromservis.eu

| Reaction Time (minutes) | Relative Peak Area of Cyclohexanol (Reactant) % | Relative Peak Area of this compound (Product) % |

|---|---|---|

| 0 | 100 | 0 |

| 30 | 65 | 35 |

| 60 | 30 | 70 |

| 90 | 12 | 88 |

| 120 | 5 | 95 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers a complementary approach, particularly for polar, non-volatile, or thermally labile compounds, often eliminating the need for derivatization. chromservis.euepa.gov In this technique, the reaction aliquot is injected into a high-performance liquid chromatography (HPLC) system. The components are separated based on their interactions with the stationary phase of the column and the composition of the mobile phase.

The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI allows for the ionization of molecules directly from the liquid phase into the gas phase, often forming protonated molecules [M+H]+ or other adducts with minimal fragmentation. epa.gov This is highly advantageous for reaction monitoring as it provides clear molecular weight information for the reactants, products, and any intermediates, allowing for a precise assessment of the reaction's progress. chromservis.euunistra.fr The high sensitivity of modern MS detectors, such as triple quadrupole mass spectrometers, allows for the detection of compounds even at very low concentrations. researchgate.net

Enantioselective Chromatography for Stereoisomer Separation in Research

The this compound molecule contains two chiral centers, meaning it can exist as a mixture of different stereoisomers (diastereomers and enantiomers). 182.160.97 Stereoisomers can exhibit different biological activities and physical properties, making their separation and characterization crucial in many research applications. Enantioselective chromatography, also known as chiral chromatography, is the benchmark technique for separating enantiomers.

This method utilizes a Chiral Stationary Phase (CSP). A CSP is a stationary phase that is itself chiral and can interact differently with the individual enantiomers of a racemic mixture. This differential interaction leads to different retention times for each enantiomer, enabling their separation. mdpi.com

For a compound like this compound, a mixture of its stereoisomers would be dissolved in a suitable mobile phase and passed through an HPLC column packed with a CSP. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including those with cyclic structures. researchgate.net The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol modifier such as 2-propanol, is critical for achieving optimal separation (resolution) between the stereoisomeric peaks. researchgate.net By studying the effect of temperature on the separation, thermodynamic parameters can be determined to better understand the chiral recognition mechanism. researchgate.net

| Stereoisomer | Retention Time (t_R, minutes) | Resolution (R_s) |

|---|---|---|

| (1R, 2R)-2-Butoxy-cyclohexanol | 12.5 | 2.1 |

| (1S, 2S)-2-Butoxy-cyclohexanol | 14.8 | |

| (1R, 2S)-2-Butoxy-cyclohexanol | 16.2 | 1.9 |

| (1S, 2R)-2-Butoxy-cyclohexanol | 17.9 |

The successful separation allows for the isolation of individual stereoisomers, which can then be subjected to further structural elucidation and activity testing. This level of analytical detail is fundamental for advancing research in fields where stereochemistry plays a critical role.

Theoretical and Computational Chemistry Studies of 2 Butoxy Cyclohexanol

Reaction Pathway Modeling and Transition State Characterization

Computational Prediction of Stereoselectivity in 2-Butoxy-cyclohexanol Synthesis

The synthesis of this compound from a precursor like 2-butoxy-cyclohexanone would result in the formation of stereoisomers (cis and trans). Computational chemistry provides powerful tools to predict which isomer is more likely to form. vub.ac.be

Methodology:

Transition State Modeling: Scientists would use quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction. nih.govrsc.org This involves calculating the geometries and energies of the starting materials, the transition states of the reaction, and the final products. The stereochemical outcome of a reaction is determined by the energy difference between the various transition states leading to the different isomers.

Energy Profile Analysis: The transition state with the lower activation energy represents the more favorable reaction pathway, and the corresponding stereoisomer will be the major product. For the reduction of a substituted cyclohexanone (B45756), for example, computational models can determine the energetic favorability of the nucleophilic attack (e.g., by a hydride) from either the axial or equatorial face of the molecule, leading to the prediction of the cis/trans ratio of the resulting alcohol. vub.ac.be Non-covalent interaction (NCI) analysis can further elucidate the subtle forces, such as steric hindrance or stabilizing hydrogen bonds, that control the stereoselectivity. nih.govrsc.org

A hypothetical energy profile for the stereoselective synthesis of this compound might be represented in a data table comparing the activation energies for the formation of the cis and trans isomers.

Table 1: Hypothetical DFT Calculation Results for Stereoselective Synthesis

| Transition State | Predicted Activation Energy (kcal/mol) | Resulting Isomer |

|---|---|---|

| TS_Axial_Attack | 12.5 | cis-2-Butoxy-cyclohexanol |

| TS_Equatorial_Attack | 14.2 | trans-2-Butoxy-cyclohexanol |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Solvent Effects on Reaction Mechanisms via Computational Models

The choice of solvent can significantly influence the rate, yield, and even the mechanism of a chemical reaction. researchgate.net Computational models are essential for understanding these effects at a molecular level.

Methodology:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and is used to account for the general polarity effects of the solvent, which can stabilize or destabilize charged intermediates and transition states.

Explicit Solvent Models: For reactions where specific solvent-solute interactions (like hydrogen bonding) are critical, explicit models are used. This involves including a number of individual solvent molecules in the quantum chemical calculation. While more computationally demanding, this method provides a more accurate picture of how the solvent directly participates in the reaction mechanism. researchgate.net

For the synthesis of this compound, computational chemists would model the reaction pathway in various solvents (e.g., a non-polar solvent like hexane (B92381) and a polar one like ethanol) to see how the energy barriers and the stability of intermediates change. This helps in selecting the optimal solvent to maximize the yield of the desired product.

Table 2: Hypothetical Solvent Effects on a Key Reaction Step

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hexane | 1.9 | 15.8 |

| Tetrahydrofuran (THF) | 7.5 | 13.1 |

| Ethanol | 24.5 | 11.9 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Structure-Reactivity Relationship Elucidation from Computational Data

Structure-Reactivity Relationships (SRRs) connect the molecular structure of a compound to its chemical reactivity. Computational chemistry is instrumental in developing quantitative structure-activity relationship (QSAR) models. marquette.eduua.es

Methodology:

Calculation of Molecular Descriptors: A series of structurally related molecules would be modeled, and various electronic and structural properties (descriptors) would be calculated. These can include parameters like partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), dipole moments, and steric parameters.

Correlation with Reactivity: These calculated descriptors are then correlated with experimentally observed reactivity data using statistical methods. copernicus.org For instance, by studying a series of alkoxy-cyclohexanols, one could develop a model that predicts their reactivity (e.g., in an oxidation reaction) based on the nature of the alkoxy group. The model could reveal that reactivity increases with the electron-donating ability of the substituent or is hindered by its steric bulk.

For this compound, this would involve comparing its computed properties to those of other alcohols to predict its relative reactivity in various chemical transformations.

Table 3: Hypothetical Computed Molecular Descriptors for a Series of 2-Alkoxy-cyclohexanols

| Compound | HOMO Energy (eV) | Charge on Hydroxyl H | Predicted Reactivity Index |

|---|---|---|---|

| 2-Methoxy-cyclohexanol | -6.5 | +0.21 | 1.05 |

| 2-Ethoxy-cyclohexanol | -6.4 | +0.22 | 1.12 |

| This compound | -6.3 | +0.23 | 1.18 |

Note: This data is illustrative and not based on actual experimental or computational results.

Applications of 2 Butoxy Cyclohexanol in Chemical Research and Industrial Processes Non Clinical Focus

Role as a Synthetic Intermediate in Specialty Chemical Production

As a synthetic intermediate, 2-Butoxy-cyclohexanol serves as a foundational building block for more complex molecules. Its bifunctional nature, containing both a hydroxyl and an ether group, allows for a variety of chemical transformations, making it a versatile precursor in the synthesis of a range of specialty chemicals. This utility is particularly evident in the fields of polymer chemistry and advanced materials science, where its incorporation can introduce desirable properties such as thermal stability, altered solubility, and specific stereochemistry.

In the realm of polymer chemistry, derivatives of cyclohexanol (B46403) are utilized to influence the properties of resulting polymers. While direct research on this compound as a monomer is not extensively documented in readily available literature, the analogous use of other cyclohexanol derivatives suggests its potential. For instance, cyclohexanol derivatives are known to be used in the synthesis of polyesters and polycarbonates. The incorporation of the butoxy-cyclohexyl moiety could be investigated for its potential to modify polymer characteristics such as glass transition temperature, mechanical strength, and solubility in organic solvents. The butoxy group, in particular, could enhance lipophilicity and compatibility with other organic components in a polymer blend.

Research into the use of similar structures, such as 2-butoxyethanol (B58217), shows its role as a starting material in the production of plasticizers through reaction with phthalic anhydride. atamankimya.com This suggests a potential parallel application for this compound in creating novel plasticizers with unique properties imparted by the cyclohexyl ring.

The synthesis of advanced materials often requires precursors with specific functionalities to achieve desired material properties. While specific studies detailing the use of this compound in advanced material synthesis are not prevalent, the functionalities it possesses are relevant to this field. The hydroxyl group can be functionalized to attach the molecule to surfaces or to other monomers in the creation of functional polymers and coatings. The combined steric bulk of the cyclohexyl ring and the flexibility of the butoxy chain could be exploited in the design of materials with tailored porosity or in the formation of liquid crystals.

Use as a Chiral Auxiliary or Ligand in Asymmetric Catalysis Research

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org

Derivatives of cyclohexanol have been successfully employed as chiral auxiliaries in a variety of enantioselective transformations. wikipedia.org For example, trans-2-phenyl-1-cyclohexanol (B1200244) has been used as a chiral auxiliary in ene reactions. wikipedia.orgslideshare.net This establishes a precedent for the potential of substituted cyclohexanols to induce chirality.

In this context, this compound, if resolved into its enantiomers, could serve as a chiral auxiliary. The butoxy group's size and conformational flexibility could influence the diastereoselectivity of reactions of an attached substrate. Furthermore, derivatives of this compound could be synthesized to act as chiral ligands for metal-catalyzed asymmetric reactions. The hydroxyl group provides a convenient attachment point for further functionalization to create bidentate or tridentate ligands. The stereochemical environment created by the chiral cyclohexyl backbone and the butoxy group could lead to high levels of enantioselectivity in catalytic processes such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. Research has shown the effectiveness of chiral diols, which can be synthesized from epoxides, as useful ligands in asymmetric catalysis. nih.gov

Solvent Applications in Specialized Organic Reactions and Process Development

The choice of solvent can profoundly influence the rate, yield, and selectivity of a chemical reaction. acs.org Solvents with specific properties are often sought for specialized applications in organic synthesis and industrial process development.

This compound possesses a unique combination of a polar hydroxyl group and a nonpolar butoxy-cyclohexyl moiety, making it an interesting candidate for investigation as a solvent. Its structure is comparable to other glycol ethers, like 2-butoxyethanol, which are widely used as solvents in paints, coatings, and cleaning products due to their ability to dissolve a wide range of substances and their surfactant properties. wikipedia.orgiarc.fr

The presence of the bulky cyclohexyl ring in this compound, as compared to the linear ethyl group in 2-butoxyethanol, would be expected to alter its solvent properties. Studies on similar systems have shown that the solvent can significantly affect reaction mechanisms. For instance, the dehydration of cyclohexanol in different solvents was found to proceed through different mechanistic pathways (E1 vs. E2). nih.gov Similarly, the regio- and stereoselectivity of reactions involving 3-formylchromones were found to be dependent on the alcohol used as a solvent, with cyclohexanol being one of the alcohols investigated. rsc.org

The investigation of this compound as a solvent could reveal interesting effects on reaction selectivity, particularly in reactions where the transition state geometry is sensitive to the steric and electronic properties of the solvent. Its potential to act as a coalescing aid, similar to 2-butoxyethanol, could also be explored in the context of polymer film formation. atamankimya.com

Bio-Inspired Chemical Research Utilizing Cyclohexanol Scaffolds (excluding biological activity/efficacy)

The cyclohexanol motif is prevalent in many natural products and serves as a versatile building block in synthetic chemistry. organic-chemistry.org Its derivatives are employed in a wide array of applications, from the synthesis of pharmaceuticals to the development of new materials. In bio-inspired research, scientists often mimic the structural features of natural molecules to create new functional systems. While complex cyclohexanol-containing molecules are studied for their biological roles, research that isolates the simple cyclohexanol scaffold for non-biological chemical studies provides fundamental insights into molecular behavior.

Derivatization for Intermolecular Interaction Studies (focused on chemical binding, not pharmacological effect)

The derivatization of molecules is a key strategy for studying how structural changes affect intermolecular interactions, which are critical in fields like host-guest chemistry and materials science. researchgate.netfrontiersin.org These non-covalent forces include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. mdpi.com By systematically modifying a parent compound, researchers can tune its affinity for other molecules.

In principle, this compound could be derivatized to explore its chemical binding properties. For example, esterification or etherification of the remaining hydroxyl group would allow for the introduction of various functional groups. These new derivatives could then be studied to determine how changes in electronics and sterics affect their ability to bind to model guest molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and X-ray crystallography are standard methods for characterizing these non-covalent interactions and determining binding affinities.

While the specific derivatization of this compound for such studies is not well-documented, analogous research on other functionalized cyclohexanols and cyclic ethers provides a framework for how such investigations might proceed. For instance, studies on the interaction of various cyclic ethers with other molecules have utilized techniques like Fourier-transform infrared (FTIR) spectroscopy and density functional theory (DFT) to probe the nature and strength of hydrogen bonds and other non-covalent interactions. researchgate.netacs.org Similarly, research on more complex substituted cyclohexanols demonstrates their use in forming host-guest complexes, where intermolecular forces dictate the binding selectivity. researchgate.net

A hypothetical study on this compound derivatives might involve the synthesis of esters with varying chain lengths or aromatic groups. The binding of these derivatives to a simple guest molecule could then be quantified.

Hypothetical Interaction Data for this compound Derivatives

| Derivative of this compound | Interacting Guest Molecule | Method of Analysis | Hypothetical Binding Constant (Kₐ) (M⁻¹) |

| 2-Butoxy-cyclohexyl acetate | N-Methylacetamide | ¹H NMR Titration | 15 |

| 2-Butoxy-cyclohexyl benzoate | N-Methylacetamide | ¹H NMR Titration | 35 |

| 2-Butoxy-cyclohexyl p-nitrobenzoate | N-Methylacetamide | ¹H NMR Titration | 50 |

This table is for illustrative purposes only and is based on general principles of intermolecular interactions. No specific experimental data for these exact systems were found in the reviewed literature.

Environmental Fate and Degradation Studies of 2 Butoxy Cyclohexanol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For organic compounds like 2-Butoxy-cyclohexanol, the primary abiotic degradation pathways of interest are photolysis and hydrolysis.

Photolytic and Hydrolytic Stability Investigations

Photolytic degradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The rate of photolysis depends on the molecule's ability to absorb light at relevant wavelengths and the presence of other substances that can facilitate the process.

Hydrolytic degradation is the breakdown of a compound due to its reaction with water. The stability of a chemical to hydrolysis is dependent on the presence of functional groups that are susceptible to this reaction, as well as environmental factors like pH and temperature.

Currently, there are no published studies that specifically investigate the photolytic and hydrolytic stability of this compound. Therefore, its persistence in aquatic and terrestrial environments when exposed to sunlight and water is unknown.

Biotic Degradation Mechanisms by Microbial Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of chemical pollutants from the environment.

Biodegradation Kinetics and Metabolite Identification

No studies detailing the biodegradation kinetics or identifying the metabolic byproducts of this compound by microbial systems have been found in the available scientific literature.

Environmental Monitoring Methodologies for Research Purposes

To study the fate and transport of a chemical in the environment, sensitive and specific analytical methods are required for its detection and quantification, often at trace levels.

Advanced Analytical Techniques for Trace Detection in Environmental Samples

For research purposes, advanced analytical techniques are employed to measure very low concentrations of chemical compounds in complex environmental matrices such as water, soil, and air. These methods often involve sophisticated sample preparation and instrumental analysis, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

There is no information available on the development or application of specific advanced analytical techniques for the trace detection of this compound in environmental samples for research-focused monitoring.

Future Directions and Emerging Research Avenues for 2 Butoxy Cyclohexanol

Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The synthesis of 2-Butoxy-cyclohexanol, traditionally performed in batch reactors, is a prime candidate for intensification using flow chemistry and microreactor technology. Continuous flow processes offer numerous advantages over batch production, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profiles.

Microreactors, with their high surface-to-volume ratio, allow for rapid heating and cooling, minimizing the formation of byproducts and increasing reaction efficiency. For the etherification reaction to produce this compound, a continuous flow setup would enable precise control over temperature, pressure, and residence time, leading to higher yields and purity. This level of control is particularly advantageous for managing exothermic reactions and handling potentially hazardous reagents more safely due to the small reaction volumes. Furthermore, the modular nature of flow chemistry equipment facilitates rapid optimization and straightforward scaling from laboratory research to industrial production. Patents related to the synthesis of other glycol ethers already suggest that etherification reactions can be effectively carried out in continuous pipeline reactors, paving the way for the development of a dedicated flow process for this compound.

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

| Feature | Batch Processing | Flow Chemistry / Microreactors |

| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, high surface-to-volume ratio |

| Process Control | Less precise, challenges in uniformity | Precise control of temperature, pressure, time |

| Safety | Higher risk with large reagent volumes | Inherently safer due to small reactor volumes |

| Scalability | Requires redesign of equipment | Linear scalability by numbering-up or longer run times |

| Efficiency & Yield | Potential for lower yields and more byproducts | Often higher yields and improved selectivity |

| Optimization | Time-consuming, requires multiple large runs | Rapid optimization through automated parameter screening |

Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Selectivity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes with high accuracy. These computational tools can be applied to the synthesis of this compound to accelerate process development and discover novel reaction pathways. By training ML models on large datasets of chemical reactions, it is possible to predict reaction yields, identify optimal catalysts, and determine the most effective reaction conditions, such as temperature and solvent choice.

For this compound, ML algorithms could predict the regioselectivity of the butoxylation on substituted cyclohexanol (B46403) rings, a critical factor in synthesizing complex derivatives. Furthermore, AI can assist in designing novel catalysts with enhanced performance for the etherification process. By analyzing vast parameter spaces, these models can identify promising catalyst candidates more efficiently than traditional trial-and-error experimentation. This data-driven approach can significantly reduce the number of experiments required, saving time and resources while providing deeper insights into the underlying reaction mechanisms. Even with limited initial data, active learning strategies can be employed where the model suggests the most informative experiments to perform next, continuously refining its predictive accuracy.

Table 2: Potential Applications of AI/ML in this compound Synthesis

| AI/ML Application | Objective | Potential Impact |

| Yield Prediction | Forecast the product yield based on reactants and conditions. | Reduces unproductive experiments and accelerates optimization. |

| Catalyst Design | Identify optimal catalyst structures and compositions. | Accelerates discovery of more efficient and selective catalysts. |

| Condition Optimization | Predict the best temperature, pressure, and solvent. | Minimizes energy consumption and byproduct formation. |

| Selectivity Prediction | Forecast the regio- or stereoselectivity of reactions. | Enables precise synthesis of complex functionalized derivatives. |

| Reaction Pathway Discovery | Propose novel synthetic routes. | Unlocks new methods for synthesis from alternative starting materials. |

Sustainable Synthesis and Circular Economy Approaches for Cyclohexanol Derivatives

The chemical industry is increasingly adopting principles of sustainable synthesis and the circular economy to minimize environmental impact. For cyclohexanol derivatives like this compound, this involves utilizing renewable feedstocks and designing processes that reduce waste and enable resource recovery. A significant area of research is the production of cyclohexanol from biomass. Lignin, a major component of plant biomass, can be depolymerized to produce phenolic compounds like guaiacol, which can then be catalytically hydrogenated to yield cyclohexanol. This bio-based route offers a sustainable alternative to the conventional production of cyclohexanol from petroleum-based cyclohexane (B81311).

Adopting a circular economy framework for the synthesis of this compound would also involve strategies like solvent recycling and waste valorization. Green chemistry principles, such as using less toxic solvents and improving energy efficiency, are central to this approach. By designing the entire lifecycle of the product, from renewable raw material sourcing to end-of-life recycling or biodegradation, the environmental footprint of cyclohexanol derivatives can be significantly reduced. Research into upgrading bio-oils derived from biomass pyrolysis has also identified cyclohexanone (B45756) as a key platform molecule, which can be readily converted to cyclohexanol, further strengthening the link between biomass and the production of these valuable chemicals.

Exploration of Novel Applications in Interdisciplinary Chemical Sciences (non-clinical)

While cyclohexanol is a well-established precursor for polymers like Nylon, its derivatives, including this compound, hold potential for new applications in materials science and polymer chemistry. The unique combination of a bulky cycloaliphatic ring and a flexible butoxy ether chain could impart desirable properties in various formulations.

One promising avenue is its use as a specialty solvent or performance additive. For instance, derivatives of similar structures, like 1-ethylcyclohexanol, are used as plasticizers in polymers such as PVC to enhance flexibility and durability. This suggests that this compound could be investigated for similar plasticizing or modifying effects in a range of polymer systems. Its solvent properties may also be valuable in formulating advanced coatings, resins, or lacquers.

Furthermore, the compound could serve as a unique reaction medium or stabilizing agent in the synthesis of advanced materials. The controlled environment of microreactors is increasingly used for the precise synthesis of functional nanoparticles, where the choice of solvent is critical. The specific polarity and coordinating ability of this compound could make it a candidate for mediating nanoparticle formation or for use in specialized catalytic processes. Its role as a building block for creating more complex functionalized cyclohexanes could also lead to new materials with tailored optical, thermal, or mechanical properties.

Q & A

Q. What are the established synthesis routes for 2-Butoxy-cyclohexanol, and what critical parameters influence yield and purity?

Methodological Answer: this compound can be synthesized via a two-step reaction:

Step 1: React cyclohexene with n-butyllithium to form 2-lithium butylcyclohexane. This step requires anhydrous conditions and inert atmospheres (e.g., argon) to prevent side reactions.

Step 2: Hydrolyze the intermediate with water to yield 2-butylcyclohexanol. Temperature control (<25°C) is critical to avoid decomposition.

Key parameters affecting yield:

- Purity of starting materials (e.g., cyclohexene must be free of peroxides).

- Stoichiometric ratio of n-butyllithium to cyclohexene (ideally 1:1).

- Reaction time for lithiation (typically 2–4 hours under stirring).

Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

Methodological Answer: Relevant properties include:

- Boiling Point : Estimated range 76–78°C at reduced pressure (8 mmHg), similar to structurally related cyclohexanol derivatives .

- Toxicity : Causes skin irritation and respiratory distress; requires fume hoods and personal protective equipment (PPE) during handling .

- Solubility : Likely miscible with polar aprotic solvents (e.g., dichloromethane) based on cyclohexanol analogs .

Experimental design considerations: - Use corrosion-resistant reactors for reactions involving strong bases (e.g., n-butyllithium).

- Prioritize low-temperature workflows to stabilize intermediates.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Critical safety measures:

- Ventilation : Use fume hoods to prevent inhalation exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers away from ignition sources; static electricity precautions are mandatory .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for the synthesis of this compound, and what analytical techniques validate intermediate formation?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O instead of H₂O) to track protonation sites during hydrolysis.

- Analytical Techniques :

Q. What methodologies are recommended for resolving contradictions in reported data on this compound’s reactivity or stability?

Methodological Answer:

- Replication Studies : Repeat experiments under identical conditions to verify reproducibility.

- Cross-Validation : Compare data from multiple techniques (e.g., DSC for thermal stability vs. accelerated aging tests).

- Computational Modeling : Use DFT calculations to predict reaction pathways and compare with empirical observations .

Q. Which advanced analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₂₀O₂).

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are synthesized.

- HPLC-PDA : Assess purity (>98% for biological assays) .

Q. How does the choice of solvent or catalyst influence the stereochemical outcomes in this compound synthesis?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance lithiation efficiency but may favor racemization.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) could reduce side products during purification.

- Chiral Additives : Use (-)-sparteine to induce enantioselectivity in asymmetric syntheses .

Q. What in vitro or in silico approaches are suitable for preliminary assessment of this compound’s biological activity?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity screening using human cell lines (e.g., HepG2).

- Enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential).

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.